![molecular formula C20H20N2O3 B2562034 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-40-5](/img/structure/B2562034.png)

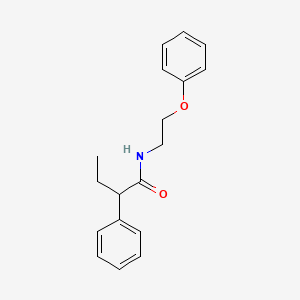

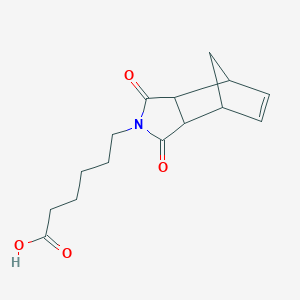

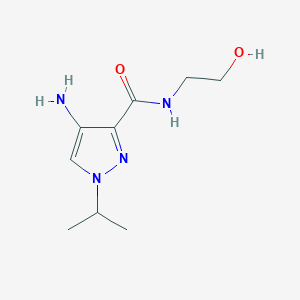

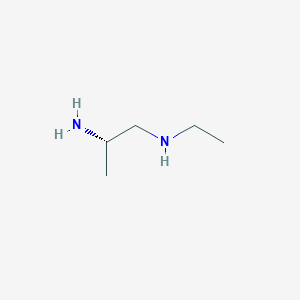

4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Descripción general

Descripción

Compounds with similar structures to the one you provided are often found in the field of medicinal chemistry. They usually contain a pyrroloquinoline core, which is a bicyclic system with a pyrrole ring fused to a quinoline .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the pyrroloquinoline core, followed by functionalization steps such as methoxylation and amide coupling .Molecular Structure Analysis

The molecular structure of similar compounds often involves a balance between different tautomeric forms . X-ray structure analyses can provide definitive information on the preferred tautomeric form .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functional groups present in the molecule. For example, the amide group can participate in various reactions such as hydrolysis, reduction, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups, the overall molecular structure, and others .Aplicaciones Científicas De Investigación

Polymorphic Modifications and Diuretic Properties

Compounds related to the given chemical structure, such as "6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide," have been identified for their strong diuretic properties, making them potential candidates for new hypertension remedies. Studies have discovered polymorphic modifications of these compounds, indicating differences in crystal packing and structural organization. These variations can influence the compound's physical properties and effectiveness as a pharmaceutical agent (Shishkina et al., 2018).

Synthesis of Complex Heterocycles

Research into synthesizing complex heterocycles from precursors related to the mentioned compound reveals potential applications in developing new antimicrobial and antitumor agents. Novel synthetic methodologies enable the construction of diverse heterocyclic frameworks, which are core structures in many drugs and biological molecules. These synthetic strategies open avenues for the discovery of new therapeutic agents with enhanced efficacy and selectivity (Learmonth et al., 1997).

Anticancer and Antimicrobial Activities

Compounds structurally related to "4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" have shown promising biological activities, including anticancer and antimicrobial effects. For instance, derivatives such as cyclopropamitosenes and benzodifuranyl triazines have been evaluated for their bioactivity, indicating potential applications in treating various cancers and infections (Cotterill et al., 1994; Abu‐Hashem et al., 2020).

Molecular Hybridization for Antibacterial Agents

Research has also explored the use of molecular hybridization techniques to design new pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides with enhanced antibacterial activity. By combining structural elements from different bioactive compounds, researchers aim to create novel agents with improved efficacy against resistant bacterial strains. This approach demonstrates the versatility of compounds within this chemical class for developing new therapeutic agents (Largani et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-12-17-11-15(10-14-4-3-9-22(18(14)17)20(12)24)21-19(23)13-5-7-16(25-2)8-6-13/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLAMQPXYRBOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325582 | |

| Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51088116 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898454-40-5 | |

| Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2561961.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)

![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)